3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane
Overview
Description
3-(Iodomethyl)-2,8-dioxaspiro[45]decane is a spiro compound characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane typically involves the reaction of a suitable precursor with iodine. One common method involves the use of a spirocyclic precursor, which undergoes iodination under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or acetonitrile, and a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the iodine atom, yielding a simpler spirocyclic compound.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a spirocyclic amine, while oxidation might produce a spirocyclic ketone or alcohol.
Scientific Research Applications
3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which can be easily replaced by other groups. In medicinal chemistry, the compound’s structure may interact with biological targets, influencing pathways and processes within cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(Iodomethyl)-2-oxaspiro[4.5]decane
- tert-Butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of two oxygen atoms within the ring system. This gives it distinct chemical properties compared to other spiro compounds, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-(iodomethyl)-2,8-dioxaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO2/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNBEHGZGXJKHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(OC2)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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